Cas no 22808-06-6 (3-Hexene,2,2,5,5-tetramethyl-)
3-Hexene,2,2,5,5-tetramethyl- structure
Product Name:3-Hexene,2,2,5,5-tetramethyl-
CAS No:22808-06-6
MF:C10H20
MW:140.265803337097
CID:258560
PubChem ID:5463460
Update Time:2025-04-19
3-Hexene,2,2,5,5-tetramethyl- Chemical and Physical Properties
Names and Identifiers
-
- 3-Hexene,2,2,5,5-tetramethyl-
- 2,2,5,5-tetramethylhex-3-ene
- 22808-06-6
- 692-47-7
- (E)-2,2,5,5-Tetramethylhex-3-ene
- 3-Hexene, 2,2,5,5-tetramethyl-, (E)-
- trans-di-t-butylethylene
- trans-1,2-di-tert-butylethylene
- (3E)-2,2,5,5-tetramethyl-3-hexene
- EINECS 211-731-1
- (E)-2,2,5,5-tetramethyl-hex-3-ene
- NS00041882
- 692-48-8
- (E)-2,2,5,5-Tetramethyl-3-hexene
- DTXSID501299120
- EINECS 245-234-6
-
- Inchi: 1S/C10H20/c1-9(2,3)7-8-10(4,5)6/h7-8H,1-6H3/b8-7+
- InChI Key: UYWLQEPMPVDASH-BQYQJAHWSA-N
- SMILES: C(C)(C)(C)/C=C/C(C)(C)C
Computed Properties
- Exact Mass: 140.1566
- Monoisotopic Mass: 140.156501
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 100
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
- XLogP3: 4.3
Experimental Properties
- Density: 0.7631 (estimate)
- Melting Point: -4.5°C
- Boiling Point: 166.82°C (estimate)
- Flash Point: 33.2°C
- Refractive Index: 1.4088 (estimate)
- PSA: 0
3-Hexene,2,2,5,5-tetramethyl- Related Literature
-
Ophir Levy,Sanaa Musa,Avi Bino Dalton Trans. 2013 42 12248
-
Norman Sheppard,Delia M. Simpson Q. Rev. Chem. Soc. 1952 6 1
-
Norman Sheppard,Delia M. Simpson Q. Rev. Chem. Soc. 1952 6 1
-
Valerii P. Kazakov,Aleksandr I. Voloshin,Dmitrii V. Kazakov Russ. Chem. Rev. 1999 68 253
-
Valerii G. Dryuk,Viktor G. Kartsev Russ. Chem. Rev. 1999 68 183
22808-06-6 (3-Hexene,2,2,5,5-tetramethyl-) Related Products
- 690-08-4(2-Pentene,4,4-dimethyl-, (2E)-)
- 19550-75-5(trans-2,2-Dimethyl-3-heptene)
- 10557-44-5(3-Hexene, 2,5-dimethyl-, (Z)-)
- 3123-93-1(3-Hexene, 2,2-dimethyl-)
- 692-70-6(CIS-2,5-DIMETHYL-3-HEXENE)
- 691-38-3(cis-4-Methyl-2-pentene)
- 690-92-6(cis-2,2-Dimethyl-3-hexene)
- 674-76-0(2-Pentene, 4-methyl-,(2E)-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
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